4-Chloro-1-ethoxy-2-methoxybenzene
Description
4-Chloro-1-ethoxy-2-methoxybenzene is a substituted benzene derivative featuring three functional groups: a chlorine atom at the para position (C4), an ethoxy group (-OCH₂CH₃) at the ortho position (C1), and a methoxy group (-OCH₃) at the meta position (C2). Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 186.45 g/mol. This compound is structurally significant in organic synthesis, particularly in the development of bioactive heterocycles and intermediates for pharmaceuticals .
Properties
IUPAC Name |
4-chloro-1-ethoxy-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVDVRPWXRFQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation and methoxylation of chlorobenzene. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethoxy-2-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 4-bromo-1-ethoxy-2-methoxybenzene, while oxidation with potassium permanganate can produce 4-chloro-1-ethoxy-2-methoxybenzoquinone .
Scientific Research Applications
4-Chloro-1-ethoxy-2-methoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of various substituents on the biological activity of benzene derivatives.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethoxy-2-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine, ethoxy, and methoxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions to synthesize desired products .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 4-Chloro-1-ethoxy-2-methoxybenzene and analogous compounds:
Electronic and Steric Effects
- Substituent Position : The ethoxy group at C1 in this compound introduces steric bulk compared to smaller methoxy or methyl groups in analogs like 4-(Chloromethyl)-1-methoxy-2-methylbenzene. This reduces rotational freedom and may influence binding in biological systems .
- Halogen Type : Bromine in 4-(Bromomethyl)-2-chloro-1-ethoxybenzene increases polarizability compared to chlorine, enhancing reactivity in nucleophilic substitutions .
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and ethoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. In contrast, chloro and isocyano groups are electron-withdrawing, directing reactivity to specific positions .
Physicochemical Properties
- Boiling Point : Ethoxy-containing compounds (e.g., this compound) exhibit higher boiling points (~250–300°C predicted) compared to methoxy-only analogs due to increased molecular weight and van der Waals interactions .
- Solubility: Ethoxy groups enhance lipophilicity, reducing water solubility relative to methoxy derivatives. For example, 2-Chloro-4-isocyano-1-methoxybenzene (logP ~2.1) is less lipophilic than the ethoxy analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
